molecular formula C20H27ClN2O3 B5012813 3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide

3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide

Cat. No. B5012813
M. Wt: 378.9 g/mol
InChI Key: OAMHFOGMCUYQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic applications.

Mechanism of Action

3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This results in an increase in the levels of GABA, which can lead to the suppression of seizures and reduction of addictive behaviors. Additionally, this compound has been shown to enhance the release of dopamine in the brain, which may contribute to its potential therapeutic effects in the treatment of addiction and ADHD.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of GABA, an inhibitory neurotransmitter, and enhances the release of dopamine, a neurotransmitter involved in reward and motivation. These effects may contribute to its potential therapeutic applications in the treatment of addiction, epilepsy, and ADHD.

Advantages and Limitations for Lab Experiments

One advantage of 3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide is its potent inhibitory activity against GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is its relatively short half-life, which may make it difficult to use in long-term studies.

Future Directions

There are a number of potential future directions for research on 3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide. One area of interest is its potential therapeutic applications in the treatment of addiction, epilepsy, and ADHD. Additionally, further studies could investigate the effects of this compound on other neurotransmitter systems in the brain, as well as its potential for use in combination with other drugs. Finally, research could focus on developing new and improved synthetic methods for the production of this compound.

Synthesis Methods

3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide can be synthesized through a multistep process involving the reaction of 4-amino-3-chlorobenzoic acid with cyclopentylmagnesium bromide, followed by acylation with propionyl chloride and subsequent reaction with 4-piperidinol. The final product is then purified through recrystallization.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-[(1-propionyl-4-piperidinyl)oxy]benzamide has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can lead to the suppression of seizures and reduction of addictive behaviors.

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-(1-propanoylpiperidin-4-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27ClN2O3/c1-2-19(24)23-11-9-16(10-12-23)26-18-8-7-14(13-17(18)21)20(25)22-15-5-3-4-6-15/h7-8,13,15-16H,2-6,9-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMHFOGMCUYQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.